molecular formula C9H10N2O2S B3155737 N-[1-(methylsulfanyl)-2-nitrovinyl]aniline CAS No. 81016-39-9

N-[1-(methylsulfanyl)-2-nitrovinyl]aniline

Cat. No. B3155737
CAS RN: 81016-39-9
M. Wt: 210.26 g/mol
InChI Key: FBHJXWOURBPAKR-CLFYSBASSA-N
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Description

“N-[1-(methylsulfanyl)-2-nitrovinyl]aniline” is a chemical compound with the molecular weight of 210.26 . It is also known by its IUPAC name "N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline" .


Molecular Structure Analysis

The InChI code for “N-[1-(methylsulfanyl)-2-nitrovinyl]aniline” is 1S/C9H10N2O2S/c1-14-9(7-11(12)13)10-8-5-3-2-4-6-8/h2-7,10H,1H3/b9-7- . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“N-[1-(methylsulfanyl)-2-nitrovinyl]aniline” is a solid substance .

Scientific Research Applications

Catalytic Hydrogenation and Chemical Synthesis

One key area of research involves the catalytic hydrogenation of nitrobenzene to aniline, a fundamental reaction in industrial chemistry and organic synthesis. Aniline derivatives play a significant role in manufacturing dyestuffs, plastics, pesticides, and pharmaceuticals. Studies have focused on understanding the reaction mechanisms at atomic and molecular levels, particularly over transition metal catalysts like platinum, to optimize the process and enhance selectivity towards desired products (Tian Sheng et al., 2016). These insights into catalytic systems could be relevant for compounds like N-[1-(methylsulfanyl)-2-nitrovinyl]aniline, suggesting potential applications in synthesizing aniline derivatives through similar pathways.

Environmental and Analytical Chemistry

In environmental and analytical chemistry, compounds with nitrovinyl and aniline functionalities are used as probes and sensors. For instance, fluorescent probes based on dipyridylphenylamine derivatives have been developed for detecting sulfite ions, showcasing applications in monitoring food safety and environmental pollutants (Jianwei Wu et al., 2017). This suggests that N-[1-(methylsulfanyl)-2-nitrovinyl]aniline could be explored for its potential as a component in fluorescent probes, leveraging the specific reactivity of its functional groups towards various analytes.

Organic Synthesis and Material Science

In the realm of organic synthesis, the modification of aniline and its derivatives is a topic of interest, contributing to the development of new materials and pharmaceuticals. Research on synthesizing disulfide-containing aniline derivatives and their copolymerization with aniline shows the versatility of aniline-based compounds in creating novel polymers with potential applications in electronics, coatings, and as functional materials (Jun-Sang Cho et al., 2001). This underscores the potential of N-[1-(methylsulfanyl)-2-nitrovinyl]aniline in material science, where its unique structure could be utilized in the design of new polymeric materials or as intermediates in organic synthesis.

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, and H332 . These codes indicate that the compound can be harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N-[(Z)-1-methylsulfanyl-2-nitroethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-14-9(7-11(12)13)10-8-5-3-2-4-6-8/h2-7,10H,1H3/b9-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHJXWOURBPAKR-CLFYSBASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=C[N+](=O)[O-])NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS/C(=C\[N+](=O)[O-])/NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(methylsulfanyl)-2-nitrovinyl]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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